3-Hydroxy-5-methylhexanenitrile

Description

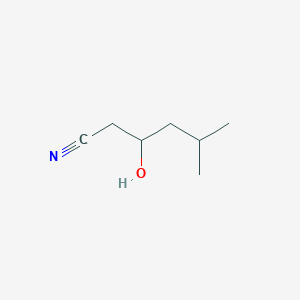

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-methylhexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(2)5-7(9)3-4-8/h6-7,9H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOFFPCRBSRPSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465678 | |

| Record name | Hexanenitrile, 3-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600735-68-0 | |

| Record name | Hexanenitrile, 3-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 3 Hydroxy 5 Methylhexanenitrile

Functional Group Interconversions of the Hydroxyl and Nitrile Moieties

The hydroxyl and nitrile groups can undergo a variety of interconversions, providing pathways to a wide array of other functional groups.

The secondary hydroxyl group in 3-Hydroxy-5-methylhexanenitrile can be oxidized to a ketone, yielding 5-methyl-3-oxohexanenitrile. The choice of oxidizing agent is crucial to ensure selectivity and avoid over-oxidation or reaction with the nitrile group.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, more modern methods like the Swern and Dess-Martin periodinane oxidations. These reagents are generally chemoselective for the oxidation of alcohols and are unlikely to affect the nitrile group under standard conditions.

| Oxidizing Agent | Typical Conditions | Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 5-methyl-3-oxohexanenitrile |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (CH₂Cl₂), -78 °C to room temp. | 5-methyl-3-oxohexanenitrile |

| Dess-Martin Periodinane | Dichloromethane (CH₂Cl₂) | 5-methyl-3-oxohexanenitrile |

The nitrile group of this compound can be reduced to a primary amine, forming 3-hydroxy-5-methylhexylamine. This transformation is valuable for the synthesis of amino alcohols, which are important structural motifs in many biologically active compounds.

Several methods are available for the reduction of nitriles to primary amines. Catalytic hydrogenation using catalysts such as Raney nickel, platinum oxide, or palladium on carbon is a common and efficient method. wikipedia.org This process typically requires high pressures of hydrogen gas. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can be used. libretexts.orgmasterorganicchemistry.com When using powerful reducing agents like LiAlH₄, it is important to consider the potential for the reduction of other functional groups. However, the hydroxyl group is generally stable to these conditions, allowing for the chemoselective reduction of the nitrile. organic-chemistry.org

| Reducing Agent/Method | Typical Conditions | Product |

| Catalytic Hydrogenation (H₂/Raney Ni) | High pressure H₂, solvent (e.g., ethanol) | 3-hydroxy-5-methylhexylamine |

| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄ in THF or ether; 2. Aqueous workup | 3-hydroxy-5-methylhexylamine |

The hydroxyl group of this compound is a poor leaving group in nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, or more commonly, by conversion to a sulfonate ester, such as a tosylate or mesylate.

Once activated, the carbon bearing the leaving group can be attacked by a variety of nucleophiles. For example, reaction with a halide source can lead to the corresponding haloalkane.

Activation Step:

Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a good leaving group, the tosylate.

Mesylation: Similarly, reaction with methanesulfonyl chloride (MsCl) and a base yields the mesylate.

Substitution Step: Following activation, a nucleophile (Nu⁻) can displace the leaving group.

| Activation Reagent | Nucleophile | Product |

| p-Toluenesulfonyl chloride (TsCl), pyridine | Sodium bromide (NaBr) | 3-bromo-5-methylhexanenitrile |

| Methanesulfonyl chloride (MsCl), triethylamine | Sodium iodide (NaI) | 3-iodo-5-methylhexanenitrile |

Role in Complex Reaction Sequences and Cascade Transformations

The bifunctional nature of this compound makes it a suitable substrate for complex reaction sequences, including cascade or domino reactions, where multiple bond-forming events occur in a single pot.

The hydroxyl group of this compound can act as a nucleophile in the ring-opening of epoxides. scirp.org This reaction is typically catalyzed by either an acid or a base. Under acidic conditions, the epoxide oxygen is protonated, activating the epoxide for nucleophilic attack. Under basic conditions, the hydroxyl group of the hydroxynitrile can be deprotonated to form an alkoxide, which is a more potent nucleophile. The attack of the hydroxyl group on one of the epoxide carbons leads to the formation of a new carbon-oxygen bond and a larger molecule containing an ether linkage.

Hydroxynitriles are valuable precursors in tandem and domino reactions. savemyexams.com For instance, the initial formation of a hydroxynitrile can be the first step in a sequence that leads to the rapid assembly of complex molecular architectures. While specific examples involving this compound are not extensively documented, its structural motifs are analogous to those used in various cascade reactions.

One potential application is in intramolecular cyclization reactions. youtube.comias.ac.in Depending on the reaction conditions and the presence of other reagents, either the hydroxyl or the nitrile group could participate in a cyclization event. For example, under acidic conditions that promote hydrolysis of the nitrile to a carboxylic acid, subsequent intramolecular esterification (lactonization) could occur.

Strategic Use in Total Synthesis Projects of Complex Natural Products

While direct examples of the application of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motif is analogous to intermediates used in the synthesis of various bioactive molecules. For instance, structurally similar β-hydroxy nitriles are recognized as key precursors to β-hydroxy carboxylic acids, 1,3-diols, and amino alcohols, which are common structural units in many natural products.

The strategic importance of β-hydroxy nitrile scaffolds lies in their ability to be transformed into other functional groups with high stereocontrol. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a ketone, providing multiple pathways for further synthetic elaboration. The hydroxyl group, in turn, can be oxidized, protected, or used as a handle for introducing new stereocenters. Although specific instances involving this compound are not readily found, the principles of its potential application can be inferred from the synthesis of related compounds.

Derivatization Strategies for Structural Modification

The modification of this compound through derivatization of its hydroxyl group is a key strategy for altering its physical and chemical properties and for preparing it for subsequent reactions.

Formation of Esters and Ethers

The hydroxyl group of this compound can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: The formation of esters is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride, often in the presence of an acid or base catalyst. Common esterification methods that could be applied to this compound include Fischer esterification (reaction with a carboxylic acid in the presence of a strong acid catalyst) and acylation with acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine. These reactions would yield the corresponding ester derivatives at the C3 position.

| Reagent | Catalyst/Conditions | Product Type |

| Carboxylic Acid (R-COOH) | Strong Acid (e.g., H₂SO₄), Heat | 3-Acyloxy-5-methylhexanenitrile |

| Acid Chloride (R-COCl) | Base (e.g., Pyridine) | 3-Acyloxy-5-methylhexanenitrile |

| Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine) | 3-Acyloxy-5-methylhexanenitrile |

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X). This method allows for the introduction of a wide variety of alkyl or aryl groups at the oxygen atom.

| Step | Reagent | Intermediate/Product |

| 1. Deprotonation | Strong Base (e.g., NaH) | 3-Alkoxy-5-methylhexanenitrile anion |

| 2. Nucleophilic Substitution | Alkyl Halide (R-X) | 3-Alkoxy-5-methylhexanenitrile |

Introduction of Diverse Side Chains and Substituents

Beyond simple ester and ether formation, the structure of this compound can be further diversified by introducing various side chains and substituents. This can be achieved through reactions at the carbon atom adjacent to the nitrile group (the α-carbon).

The α-carbon to the nitrile group is acidic and can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. This nucleophilic carbanion can then react with a variety of electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds. This strategy allows for the elongation and branching of the carbon chain, providing access to a wide array of substituted nitrile derivatives. While specific literature examples for this compound are scarce, the α-alkylation of nitriles is a well-established synthetic methodology.

Furthermore, the hydroxyl group can be used to direct the introduction of substituents. For example, after protection of the hydroxyl group, subsequent reactions can be performed on other parts of the molecule. The choice of protecting group is crucial to ensure it is stable to the conditions of the subsequent reactions and can be removed selectively when desired.

The versatility of this compound as a synthetic intermediate is evident from the variety of transformations it can undergo. While its direct application in the total synthesis of complex natural products is not yet widely reported, its potential as a chiral building block and a platform for structural diversification remains significant. Further research into the reactivity and synthetic applications of this compound is likely to uncover new and efficient routes to valuable and complex molecules.

Theoretical and Computational Investigations of 3 Hydroxy 5 Methylhexanenitrile

Quantum Chemical Calculations of Electronic Structure

A fundamental aspect of understanding a molecule's reactivity and properties lies in the analysis of its electronic structure. This is typically achieved through quantum chemical calculations that provide insights into molecular orbitals and charge distribution.

Molecular Orbital Theory and Frontier Molecular Orbital Analysis

Molecular Orbital (MO) theory is a cornerstone of quantum chemistry, describing the wave-like behavior of electrons in molecules. A key component of this is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and the gap between them are crucial indicators of a molecule's chemical reactivity and kinetic stability. For 3-Hydroxy-5-methylhexanenitrile, specific data on HOMO-LUMO energies and their distribution across the molecular structure are not available in published research.

Charge Distribution and Bond Stability Predictions

The distribution of electron density within a molecule, often visualized through molecular electrostatic potential (MEP) maps, reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other reagents. Similarly, calculations of bond orders and bond dissociation energies can predict the relative stability of different chemical bonds within the molecule. Such detailed analyses for this compound have not been documented in scientific literature.

Conformational Analysis and Stereochemical Predictions

The three-dimensional arrangement of atoms in a molecule can significantly influence its physical and chemical properties. Conformational analysis involves identifying the stable arrangements (conformers) and the energy barriers between them.

Energy Minimization and Conformational Sampling

Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. chemscene.com Computational methods such as molecular mechanics and quantum mechanics are used to perform energy minimization and identify the most stable, low-energy conformers. A comprehensive conformational search, which systematically or stochastically explores the potential energy surface, is necessary to ensure all significant conformers are identified. To date, no such detailed conformational analysis for this molecule has been published.

Prediction of Spectroscopic Properties from Conformational Preferences

Once the stable conformers and their relative populations are determined, their spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) can be computationally predicted. By comparing these predicted spectra with experimental data, the conformational preferences of the molecule can be validated. This type of study, which would provide significant insight into the structural characteristics of this compound, is not currently available.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction mechanisms. For this compound, which contains hydroxyl and nitrile functional groups, potential reactions could include oxidation, dehydration, or nucleophilic addition to the nitrile group. However, no computational studies modeling the mechanisms of reactions involving this specific compound have been found in the scientific literature.

Transition State Characterization and Activation Energy Calculations

For a reaction such as the nucleophilic addition of a cyanide ion to an aldehyde or ketone to form a hydroxynitrile, DFT calculations can be utilized to map the potential energy surface. savemyexams.com This process involves identifying the structures of the reactants, products, and, most importantly, the transition state. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. mdpi.com

The characterization of a transition state involves optimizing its geometry and performing a frequency calculation. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. Once the transition state is located, its energy can be calculated. The activation energy (Ea) is then determined as the difference in energy between the transition state and the reactants. acs.org

A hypothetical reaction coordinate diagram for the formation of a hydroxynitrile would illustrate the energy changes as the reactants progress to products via the transition state. The height of the energy barrier on this diagram corresponds to the activation energy. A lower activation energy indicates a faster reaction rate. For instance, in the context of nitrile hydrolysis, kinetic studies have shown that the second-order rate constant for the hydroxide-ion catalyzed hydrolysis of acetonitrile to acetamide is significantly slower than the subsequent hydrolysis of the amide to the carboxylate, indicating different activation energies for these steps.

Interactive Data Table: Hypothetical Activation Energies for Related Nitrile Reactions

While specific data for this compound is unavailable, the following table provides a conceptual framework for the types of data that could be generated through computational studies on related nitrile reactions.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Cyanide addition to a generic aldehyde | DFT (B3LYP/6-31G*) | 10-15 |

| Acid-catalyzed nitrile hydrolysis | MP2/cc-pVTZ | 20-25 |

| Base-catalyzed nitrile hydrolysis | DFT (M06-2X/def2-TZVP) | 15-20 |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Solvation Effects and Catalytic Influence Modeling

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for these solvation effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. acs.org This approach can be used to calculate the energies of reactants, transition states, and products in different solvents, thereby providing insight into how the solvent stabilizes or destabilizes these species and affects the activation energy. For example, theoretical studies on cycloaddition reactions of nitrile oxides have utilized the PCM to account for the effects of solvents like dichloromethane and benzene. acs.orgnih.gov

Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture, particularly when specific solvent-solute interactions, such as hydrogen bonding, are important. However, these models are computationally more demanding.

Catalysis plays a crucial role in many chemical transformations involving nitriles. Computational modeling can be used to investigate the influence of catalysts on reaction pathways. For acid or base catalysis in nitrile hydrolysis, theoretical models can elucidate how the catalyst interacts with the nitrile to lower the activation energy. rsc.org In acid catalysis, protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack. ucalgary.ca In base catalysis, the nucleophile (e.g., hydroxide ion) is directly involved in the rate-determining step. rsc.org

Transition metal complexes are also employed as catalysts in various nitrile reactions. nih.govacs.org DFT calculations can be used to model the catalytic cycle, including the coordination of the nitrile to the metal center, subsequent transformations, and catalyst regeneration. acs.org These models can help in understanding the role of the metal and its ligands in activating the nitrile group and facilitating the reaction. For example, kinetic modeling has been used to understand the complex mechanisms in titanium(III)-catalyzed ketone-nitrile couplings. acs.org

Interactive Data Table: Conceptual Solvation and Catalytic Effects

This table illustrates the type of qualitative and quantitative data that could be obtained from computational modeling of solvation and catalytic effects on a generic hydroxynitrile formation.

| Condition | Computational Model | Effect on Activation Energy | Predicted Rate Change |

| Reaction in a polar solvent | PCM (water) | Decrease | Increase |

| Reaction in a nonpolar solvent | PCM (hexane) | Increase | Decrease |

| Presence of an acid catalyst | DFT with explicit acid | Significant Decrease | Significant Increase |

| Presence of a base catalyst | DFT with explicit base | Significant Decrease | Significant Increase |

Note: The effects described in this table are general trends and the actual impact would depend on the specific reaction and catalyst.

Advanced Analytical Methodologies for Research on 3 Hydroxy 5 Methylhexanenitrile

Sophisticated Spectroscopic Characterization Techniques

The definitive identification and structural elucidation of 3-Hydroxy-5-methylhexanenitrile would rely on a combination of high-level spectroscopic methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR would be indispensable.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for each unique proton environment. The chemical shifts (δ) would provide clues about the electronic environment of the protons. For instance, the proton attached to the hydroxyl-bearing carbon (CH-OH) would likely appear as a multiplet in the range of 3.5-4.5 ppm. The protons on the carbon adjacent to the nitrile group (CH₂-CN) would be expected to resonate further downfield, typically between 2.2 and 2.8 ppm, due to the electron-withdrawing nature of the nitrile. The methyl groups of the isobutyl moiety would appear as doublets in the upfield region, around 0.9-1.2 ppm.

A ¹³C NMR spectrum would complement the proton data by identifying all unique carbon atoms. The carbon of the nitrile group (C≡N) would be a key identifier, appearing significantly downfield in the 115-125 ppm region. The carbon atom attached to the hydroxyl group (C-OH) would resonate in the 60-75 ppm range. The remaining aliphatic carbons would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures, as specific experimental data is not publicly available.)

| Atom Position | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| C1 (CN) | - | ~120 |

| C2 (CH₂) | ~2.5 (t) | ~25 |

| C3 (CHOH) | ~4.0 (m) | ~70 |

| C4 (CH₂) | ~1.6 (m) | ~40 |

| C5 (CH) | ~1.8 (m) | ~28 |

| C6 (CH₃) | ~0.9 (d) | ~22 |

| C7 (CH₃) | ~0.9 (d) | ~22 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, two characteristic absorption bands would be of primary importance. A strong, broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the nitrile functional group would be confirmed by a sharp, medium-intensity absorption peak around 2240-2260 cm⁻¹. Additional peaks corresponding to C-H stretching and bending vibrations would also be present.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₇H₁₃NO), the nominal molecular weight is 127.19 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the exact mass to within a few parts per million, allowing for the unambiguous determination of its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for a molecule like this would include the loss of a water molecule (M-18) from the molecular ion, cleavage adjacent to the hydroxyl group, and fragmentation of the isobutyl group.

Table 2: Anticipated HRMS Data and Key Fragments for this compound

| Ion/Fragment | Formula | Calculated m/z | Significance |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₄NO⁺ | 128.1070 | Protonated molecular ion |

| [M+Na]⁺ | C₇H₁₃NNaO⁺ | 150.0889 | Sodiated molecular ion |

| [M-H₂O]⁺ | C₇H₁₁N⁺ | 109.0937 | Loss of water |

Advanced Chromatographic and Separation Science Applications

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis and Volatile Profiling

GC-MS is a highly effective method for analyzing volatile and semi-volatile compounds. For this compound, GC would be used to separate it from any impurities or other components in a sample. The retention time of the compound would be a characteristic property under specific chromatographic conditions (e.g., column type, temperature program). The coupled mass spectrometer would then provide mass spectra of the eluting components, allowing for their identification. This technique would be crucial for confirming the purity of a synthesized batch of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For non-volatile samples or complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique would be particularly useful if this compound were an intermediate in a reaction mixture or a component in a biological sample. The liquid chromatograph would first separate the components of the mixture. The parent ion corresponding to the compound of interest would then be selected in the first mass spectrometer, fragmented, and the resulting daughter ions analyzed in the second mass spectrometer. This provides a very high degree of selectivity and sensitivity.

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a chiral center at the C-3 position of this compound means it can exist as two non-superimposable mirror images, or enantiomers. The biological and chemical properties of these enantiomers can differ significantly, making the determination of the enantiomeric excess (e.e.) a critical aspect of its analysis. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose. researchgate.netchromatographyonline.com

The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. researchgate.net This results in the formation of transient diastereomeric complexes with different energies, leading to different retention times for each enantiomer and allowing for their separation and quantification. researchgate.net

For the separation of aliphatic hydroxynitriles like this compound, several types of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and have shown broad applicability in separating a wide range of chiral compounds. chromatographyonline.comcsfarmacie.cz The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation.

A hypothetical chiral HPLC method for determining the enantiomeric excess of this compound is outlined in the table below. This method is based on common practices for the separation of analogous chiral compounds.

Table 1: Hypothetical Chiral HPLC Method Parameters for this compound

| Parameter | Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Proven effectiveness for a wide range of chiral compounds, including those with hydroxyl and nitrile functional groups. chromatographyonline.comcsfarmacie.cz |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Common normal-phase conditions for polysaccharide CSPs, offering good selectivity. csfarmacie.cz |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and resolution. |

| Detection | UV at 210 nm | The nitrile group has a weak UV chromophore at low wavelengths. |

| Column Temp. | 25°C | Temperature can influence selectivity; ambient temperature is a good starting point. chromatographyonline.com |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Integrated Analytical Approaches for Reaction Monitoring and Product Purity Assessment

The synthesis of this compound requires careful monitoring to optimize reaction conditions and ensure the purity of the final product. An integrated analytical approach, often combining real-time reaction monitoring with final product analysis, is essential for achieving high yield and quality.

Reaction Monitoring:

Online and at-line analytical techniques are invaluable for tracking the progress of a chemical reaction in real-time. mt.comnih.gov For the synthesis of this compound, which may involve the reaction of an epoxide with a cyanide source or the reduction of a corresponding cyanoketone, monitoring the consumption of reactants and the formation of the product is crucial.

Spectroscopic Techniques: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for online reaction monitoring. researchgate.net For instance, the disappearance of the carbonyl peak (in the case of a ketone reduction) or the epoxide peak in the IR spectrum, and the appearance of the hydroxyl and nitrile peaks, can signify the progress of the reaction.

Product Purity Assessment:

Once the reaction is complete, a thorough analysis of the product is required to determine its purity and identify any byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. smithers.com For this compound, a derivatization step, such as silylation of the hydroxyl group, might be necessary to increase its volatility and thermal stability for GC analysis. nih.gov The mass spectrum provides a unique fragmentation pattern that can confirm the identity of the compound and help in the identification of any impurities. smithers.com

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable achiral column can be used to determine the purity of the isolated product. By comparing the peak area of the main product with the total area of all peaks in the chromatogram, the percentage purity can be calculated.

The following table outlines a potential integrated analytical workflow for the synthesis and quality control of this compound.

Table 2: Integrated Analytical Workflow for this compound

| Stage | Analytical Technique | Purpose | Key Parameters to Monitor |

| Reaction Monitoring | Online HPLC | To track the conversion of reactants to product in real-time. mt.com | Concentration of starting materials, formation of this compound. |

| Reaction Monitoring | In-situ FTIR | To monitor functional group transformations. | Disappearance of reactant-specific peaks (e.g., C=O), appearance of product-specific peaks (e.g., O-H, C≡N). |

| Work-up & Purification | Thin-Layer Chromatography (TLC) | To quickly assess the composition of fractions during purification (e.g., column chromatography). | Presence of product and impurities. |

| Final Product Purity | GC-MS (with derivatization) | To confirm the identity and quantify the purity of the final product. smithers.comnih.gov | Molecular ion peak, fragmentation pattern, percentage purity. |

| Final Product Purity | HPLC (achiral) | To determine the percentage purity of the non-volatile components. | Peak area of this compound relative to total peak area. |

| Enantiomeric Purity | Chiral HPLC | To determine the enantiomeric excess of the final product. researchgate.net | Peak areas of the two enantiomers. |

By implementing these advanced and integrated analytical methodologies, researchers can gain a comprehensive understanding of the synthesis of this compound, ensuring the production of a high-quality product with a well-defined stereochemical composition.

Strategic Utility of 3 Hydroxy 5 Methylhexanenitrile in Organic Synthesis

As a Chiral Synthon for Complex Molecular Architectures

The inherent chirality of 3-Hydroxy-5-methylhexanenitrile makes it a valuable component of the "chiral pool," which utilizes readily available, enantiomerically pure compounds as starting materials for the synthesis of complex, stereochemically-defined target molecules. researchgate.net The presence of a stereocenter at the carbon bearing the hydroxyl group allows for the transfer of chirality to new, more complex structures, a fundamental strategy in modern asymmetric synthesis.

Building Block for Stereoselective Carbon-Carbon Bond Formations

While specific research detailing the use of this compound in stereoselective carbon-carbon bond formations is limited, its structure is amenable to such reactions. The hydroxyl group can direct the stereochemical outcome of reactions at adjacent positions, a well-established principle in asymmetric synthesis. For instance, the hydroxyl group could be used to direct metal-catalyzed cross-coupling reactions or influence the approach of a nucleophile, thereby controlling the formation of new stereocenters. The general principles of substrate-controlled diastereoselective reactions suggest that this compound could be a valuable starting material for the synthesis of molecules with multiple, well-defined stereocenters.

Precursor for the Synthesis of α-Hydroxy Carboxylic Acids and α-Amino Alcohols

The functional groups of this compound provide a direct pathway to other valuable classes of chiral molecules, such as α-hydroxy carboxylic acids and α-amino alcohols.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation would convert this compound into 3-hydroxy-5-methylhexanoic acid, a chiral α-hydroxy acid. This class of compounds is prevalent in biologically active molecules and serves as a versatile building block in its own right.

Furthermore, the nitrile group can be reduced to a primary amine, which would transform this compound into 4-amino-2-methyl-2-hexanol, a chiral α-amino alcohol. Chiral amino alcohols are crucial components in many pharmaceuticals and are also widely used as chiral ligands and auxiliaries in asymmetric catalysis. The synthesis of chiral amino alcohols from various precursors is a significant area of research in organic chemistry.

Precursor in the Synthesis of Diverse Organic Compounds

The reactivity of its hydroxyl and nitrile groups allows this compound to serve as a precursor for a wide array of organic compounds, including intermediates for materials and specialty chemicals.

Intermediates for Advanced Chemical Materials

While specific examples of advanced materials derived from this compound are not prominent in the literature, its functional groups offer potential for incorporation into polymeric structures. The hydroxyl group can be converted into an acrylate (B77674) or methacrylate (B99206) monomer and subsequently polymerized. The bifunctionality of the molecule could also allow for the synthesis of polyesters or polyamides with pendant nitrile groups, which could be further modified to introduce other functionalities into the polymer backbone.

Building Blocks for Specialty Chemicals and Fine Chemicals

As an "Advanced Organic Building Block," this compound is positioned for use in the synthesis of specialty and fine chemicals. aobchem.com These are typically pure, single substances produced in limited quantities for specialized applications. The chirality and dual functionality of this compound make it a suitable starting material for the multi-step synthesis of complex organic molecules with specific, high-value applications, such as active pharmaceutical ingredients (APIs) or components of agrochemicals. For example, intermediates in the synthesis of complex pharmaceuticals like pregabalin (B1679071) involve structurally related chiral synthons. googleapis.com

Potential in Catalyst or Ligand Development

The development of new chiral ligands is a cornerstone of modern asymmetric catalysis. While there is no direct evidence of this compound being used as a ligand, its structure contains the necessary elements for such an application. Chiral amino alcohols, which can be synthesized from this compound, are a well-known class of ligands for a variety of metal-catalyzed asymmetric reactions. It is therefore plausible that derivatives of this compound could be developed into novel chiral ligands. The combination of a nitrogen atom (from the nitrile or a derivative) and the hydroxyl group's oxygen atom could act as a bidentate chelating ligand for a metal center, creating a chiral environment that could induce enantioselectivity in a catalytic reaction.

Derivatization to Form Chiral Ligands

There is no available data on the chemical pathways to convert this compound into chiral ligands. The methodologies for transforming its hydroxyl and nitrile functional groups into structures suitable for coordinating with metal centers to act as chiral catalysts have not been reported.

Assessment of Catalytic Activity in Organic Transformations

Consequently, without the synthesis of any chiral ligands derived from this compound, there have been no assessments of their catalytic activity. The performance of such hypothetical ligands in any organic transformation, including enantioselectivity, yield, and substrate scope, remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.